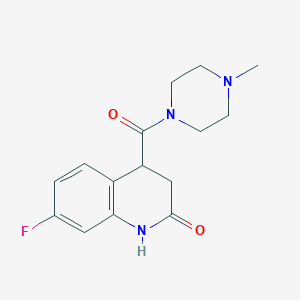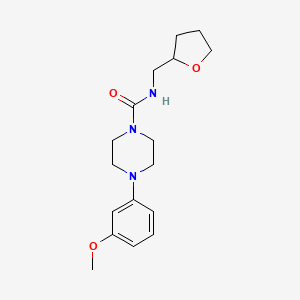
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as known as TAK-659, is a small molecule kinase inhibitor that has been the focus of extensive scientific research in recent years. This compound has shown a great potential as a therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and other conditions.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells and immune cells. It has been shown to inhibit the activity of BTK, FLT3, and JAK3, which are all important targets for cancer therapy. By inhibiting these kinases, TAK-659 can block the growth and survival of cancer cells and immune cells, leading to the regression of tumors and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation and survival of immune cells. TAK-659 has also been shown to reduce the production of cytokines, which are involved in the inflammatory response, and to inhibit the migration of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its potent and selective inhibition of several kinases that are important targets for cancer therapy and autoimmune disease. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life, which makes it suitable for oral administration. One of the limitations of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet 7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
Direcciones Futuras
There are several future directions for the study of TAK-659. One possible direction is to investigate its potential as a therapy for other types of cancer, such as breast cancer and lung cancer. Another direction is to study its potential as a treatment for other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Further studies are also needed to determine the safety and efficacy of TAK-659 in clinical trials, and to investigate its potential for combination therapy with other cancer drugs and immunomodulatory agents.
Conclusion:
TAK-659 is a small molecule kinase inhibitor that has shown great potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases. Its potent and selective inhibition of several kinases that are important targets for cancer therapy and autoimmune disease make it a promising candidate for further study. While there are still limitations to its use, further research is needed to fully explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-chloro-3-formylquinoline with 4-methylpiperazine to form the intermediate 7-fluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. This intermediate is then reacted with 2-amino-5-fluorobenzoic acid to form the final product, 7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the growth and survival of cancer cells. TAK-659 has also been studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-14(20)17-13-8-10(16)2-3-11(12)13/h2-3,8,12H,4-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHHAOPIMNUAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC(=O)NC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)
![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)